molecular formula C8H10ClNS B1273277 2-[(4-Chlorophenyl)thio]ethanamine CAS No. 36155-35-8

2-[(4-Chlorophenyl)thio]ethanamine

Cat. No. B1273277
CAS RN: 36155-35-8
M. Wt: 187.69 g/mol
InChI Key: DRRBWTYKNMYIMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Chlorophenyl)thio]ethanamine is a compound that is structurally related to various other chlorophenyl compounds that have been synthesized and studied for their chemical properties and potential applications. While the specific compound is not directly described in the provided papers, insights can be drawn from the structural and chemical analyses of similar compounds.

Synthesis Analysis

The synthesis of chlorophenyl compounds often involves the introduction of chlorine substituents into the phenyl ring, which can significantly affect the reactivity of the compound. For instance, the synthesis of (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone was achieved by oxidation of the corresponding benzo[b]thiophene derivative with an oxidative system . This suggests that similar oxidative strategies could potentially be applied to synthesize 2-[(4-Chlorophenyl)thio]ethanamine.

Molecular Structure Analysis

The molecular structure of chlorophenyl compounds is often characterized by the presence of a chlorophenyl group, which can influence the overall geometry and electronic distribution of the molecule. For example, the molecular structure of 2-(4-Chlorophenyl)-3-(phenylamino)-5-(thiophen-2-ylmethylidene)-3,5-dihydro-4H-imidazol-4-one was determined to be triclinic with planar rings, and the imidazole ring was found to be almost perpendicular to the phenyl ring . This indicates that the chlorophenyl group can play a significant role in the overall conformation of such molecules.

Chemical Reactions Analysis

The reactivity of chlorophenyl compounds towards nucleophiles is an important aspect of their chemical behavior. The study of (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone revealed that it undergoes Michael-type nucleophilic addition with sulfur- and oxygen-containing nucleophiles . This suggests that 2-[(4-Chlorophenyl)thio]ethanamine may also exhibit reactivity towards nucleophiles, potentially leading to a variety of chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorophenyl compounds can be influenced by their molecular structure and substituents. For example, the vibrational spectra and HOMO-LUMO analysis of a related compound showed that the HOMO is localized over the whole molecule except for certain groups, indicating areas of electron density that could be relevant for understanding the reactivity of 2-[(4-Chlorophenyl)thio]ethanamine . Additionally, the molecular electrostatic potential study of the same compound identified regions of negative and positive potential, which are indicative of possible sites for electrophilic and nucleophilic attack, respectively .

Scientific Research Applications

  • Crystallography and Molecular Structure :

    • The N—O bond in a compound structurally related to 2-[(4-Chlorophenyl)thio]ethanamine demonstrates a unique chiral configuration, which is significant for understanding molecular interactions and crystal structures (Hartung et al., 2003).
  • Medicinal Chemistry :

    • Chalcones with N-substituted ethanamine, which include structures similar to 2-[(4-Chlorophenyl)thio]ethanamine, have been synthesized and shown to exhibit antiamoebic activity. This suggests potential applications in developing treatments against parasitic infections (Zaidi et al., 2015).
    • A novel synthesis route for the antiobesity drug Lorcaserin Hydrochloride involved N-protection of 2-(4-chlorophenyl)ethanamine, indicating the utility of compounds like 2-[(4-Chlorophenyl)thio]ethanamine in drug synthesis (Zhu et al., 2015).
  • Materials Science and Corrosion Inhibition :

    • Compounds structurally related to 2-[(4-Chlorophenyl)thio]ethanamine have been explored for their corrosion inhibition properties on iron, using quantum chemical and molecular dynamics simulation studies. This highlights potential applications in materials protection and industrial processes (Kaya et al., 2016).
    • The compound 2-(Decyithio)Ethanamine Hydrochloride, which shares structural similarities with 2-[(4-Chlorophenyl)thio]ethanamine, has been identified as a multifunctional biocide with broad-spectrum activity against bacteria, fungi, and algae, as well as biofilm and corrosion inhibition properties (Walter & Cooke, 1997).

Safety And Hazards

“2-[(4-Chlorophenyl)thio]ethanamine” may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(4-chlorophenyl)sulfanylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNS/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRRBWTYKNMYIMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCCN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383186
Record name 2-[(4-chlorophenyl)thio]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Chlorophenyl)thio]ethanamine

CAS RN

36155-35-8
Record name 2-[(4-chlorophenyl)thio]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of sodium metal (22.5 mg, 0.98 mmol) in ethanol (2.0 mL) was treated with 2-bromoethylamine hydrobromide (100.0 mg, 0.49 mmol) and 4-chlorobenzenethiol (71.0 mg, 0.49 mmol), heated to 75° C. for 18 hours, and concentrated. The concentrate was partitioned between water (2.0 mL) and diethyl ether (5.0 mL) and the organic phase was dried (MgSO4), filtered, and concentrated to provide the desired product. MS (DCI) m/e 188 (M+H)+.
Quantity
22.5 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
71 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.